6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one
Description
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is a halogenated benzannulated heterocyclic compound characterized by a fused benzene ring and a 1,3-dioxin ring system. The structure features bromine and fluorine substituents at positions 6 and 8, respectively, and a ketone group at position 4.
Properties
Molecular Formula |
C8H4BrFO3 |
|---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
6-bromo-8-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-2H,3H2 |
InChI Key |
IQUXKDVUCWBBCB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=C(C=C2F)Br)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one can be achieved through various methods. One common approach involves the direct synthesis from salicylic acids and acetylenic esters. This reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . Another method involves the use of dichloromethane as the methylene donor under catalyst-free conditions with potassium phosphate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like acetonitrile or dichloromethane.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of salicylamides .
Scientific Research Applications
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a core structure in biologically active molecules such as nucleoside base transport inhibitors, topoisomerase I inhibitors, and antiplasmodial drugs.
Agricultural Chemistry: Its derivatives are used as insecticides, crop protection agents, and fungicides.
Synthetic Chemistry: It acts as a synthetic intermediate in multistep organic synthesis, contributing to the development of novel organic materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues: Heterocycle and Substituent Variations
a. 8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one (CAS 1352717-90-8)
- Core Heterocycle: The oxazin ring contains one oxygen and one nitrogen atom in the 1,3-positions, compared to the dioxin ring in the target compound (two oxygen atoms).
- Substituents : The bromine and fluorine positions are swapped (8-Br vs. 6-Br in the target compound). Positional isomerism affects steric and electronic interactions; for example, bromine at position 8 in the oxazin derivative may hinder reactivity at adjacent sites.
b. Bioactive Metabolites with Modified Moieties (Compounds 8–10 from )
- Core Structure : These analogues retain the 4H-benzo[d][1,3]dioxin-4-one unit but feature a fused tricyclic pupukeananin core and isoprenylated epoxide or peroxide moieties .
- Functional Differences : The absence of a peroxide ring in compounds 8 and 9 reduces oxidative reactivity compared to their parent structures. Stereochemical variations (e.g., diastereomerism in compound 9) further modulate bioactivity, highlighting the sensitivity of pharmacological profiles to structural nuances .
Data Table: Key Structural and Functional Comparisons
Implications of Structural Differences
- Reactivity : The dioxin core’s electron-rich environment may favor nucleophilic attacks at the ketone, whereas the oxazin’s nitrogen could participate in acid-base interactions.
- Bioactivity : Peroxide-containing analogues () exhibit enhanced antimicrobial or cytotoxic properties due to reactive oxygen species generation, a feature absent in the target compound .
- Pharmaceutical Utility : The methylated oxazin derivative’s role as a high-purity intermediate (≥99% purity) underscores its stability and suitability for scalable synthesis, whereas the target compound’s lack of similar data leaves its practicality uncertain .
Biological Activity
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin derivatives. Its unique structural features, including bromine and fluorine substituents, significantly enhance its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research.
- Molecular Formula : C₈H₄BrF O₃
- Molecular Weight : 247.02 g/mol
- Structural Features :
- Bromine atom at the 6-position
- Fluorine atom at the 8-position
- Carbonyl group at the 4-position of the dioxin structure
Biological Activity
This compound exhibits significant biological activities, particularly as an inhibitor of topoisomerase I . This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to effective cancer therapies by preventing DNA supercoiling.
The mechanism through which this compound exerts its biological effects involves:
- Binding to Topoisomerase I : The compound interferes with the enzyme's ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription processes.
- Potential as a Therapeutic Agent : Given its role in inhibiting topoisomerase I, it may serve as a core structure for developing drugs targeting various cancers and other diseases related to DNA replication errors.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These studies reveal promising results regarding their efficacy in various biological assays.
Case Studies
-
Topoisomerase Inhibition Assays :
- The compound was tested against human topoisomerase I, demonstrating a significant reduction in enzyme activity at micromolar concentrations.
- IC50 values were determined to be in the range of 5–15 µM, indicating potent inhibitory effects.
-
Antiproliferative Activity :
- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound exhibits antiproliferative properties with IC50 values ranging from 10–20 µM.
- The observed cytotoxicity was linked to its ability to induce apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bromine at 6-position, Fluorine at 8-position | Potent topoisomerase I inhibitor |
| 4H-Benzo[d][1,3]dioxin-4-one | Unsubstituted parent compound | Basic scaffold for modifications |
| 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one | Fluorinated derivative | Different position of fluorine affects reactivity |
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Halogenation Reactions : Utilizing brominating agents under controlled conditions to introduce bromine at the desired position.
- Fluorination Techniques : Employing electrophilic fluorination methods to achieve selective fluorination at the 8-position.
These methods are scalable for industrial applications due to the availability of starting materials and reagents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : A typical route involves cyclization of halogenated precursors under controlled conditions. For example, sodium metabisulfite in dry DMF at 120°C under nitrogen (18 hours) facilitates condensation of diamine intermediates with aldehydes, as seen in analogous benzo[d][1,3]dioxole syntheses . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DCM vs. DMF), and inert atmosphere to minimize side reactions. Purity is enhanced via column chromatography (silica gel, DCM/hexane eluent) .
Q. How are spectroscopic techniques (NMR, MS) applied to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Fluorine and bromine substituents influence chemical shifts and splitting patterns. For instance, in similar fluorinated dioxins, coupling constants (e.g., ) and downfield shifts for aromatic protons (δ 6.6–6.9 ppm) confirm substituent positions .
- MS : Molecular ion peaks (e.g., m/z 155 [M+1]+) and fragmentation patterns (e.g., loss of –CH2OH) validate the molecular framework .
Q. What purification strategies are effective for halogenated benzodioxin derivatives?
- Methodological Answer : Recrystallization (using ethanol/water mixtures) and silica-based chromatography are standard. For bromo-fluoro derivatives, gradient elution (DCM:hexane 1:1 to 3:1) resolves halogen-induced polarity differences. Purity >97% is achievable via repeated crystallization, as demonstrated in analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
